molecular formula C13H19N B13272867 N-cyclopentyl-3,5-dimethylaniline

N-cyclopentyl-3,5-dimethylaniline

Cat. No.: B13272867
M. Wt: 189.30 g/mol
InChI Key: ORKRKWXIDRZJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3,5-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopentyl group attached to the nitrogen atom and two methyl groups at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3,5-dimethylaniline typically involves the alkylation of 3,5-dimethylaniline with cyclopentyl halides under basic conditions. A common method includes the use of cyclopentyl bromide and a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclopentyl-3,5-dimethylaniline.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-cyclopentyl-3,5-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopentyl-3,5-dimethylaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-3,5-dimethylaniline: Unique due to the presence of both cyclopentyl and dimethyl groups.

    N-cyclohexyl-3,5-dimethylaniline: Similar structure but with a cyclohexyl group instead of cyclopentyl.

    N-cyclopentyl-2,4-dimethylaniline: Similar but with methyl groups at different positions on the benzene ring.

Highlighting Uniqueness

This compound stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyl group provides steric hindrance, affecting the compound’s interactions with other molecules.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-cyclopentyl-3,5-dimethylaniline

InChI

InChI=1S/C13H19N/c1-10-7-11(2)9-13(8-10)14-12-5-3-4-6-12/h7-9,12,14H,3-6H2,1-2H3

InChI Key

ORKRKWXIDRZJRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2CCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.